

An In-depth Technical Guide to Pentigetide (Asp-Ser-Asp-Pro-Arg)

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Compound of Interest

Compound Name: *Pentigetide*

Cat. No.: *B1580448*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (D-S-D-P-R), is also known by the designations "HEPP" and "Human IgE Pentapeptide".^[1] This technical guide provides a comprehensive overview of **Pentigetide**, including its biochemical properties, mechanism of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and immunology.

Biochemical Properties

Pentigetide is an oligopeptide with a molecular formula of $C_{22}H_{36}N_8O_{11}$ and a molecular weight of approximately 588.6 g/mol. The sequence consists of two acidic residues (Aspartic Acid), one polar uncharged residue (Serine), one nonpolar residue (Proline), and one basic residue (Arginine). The presence of these varied residues suggests a complex conformational behavior in solution.

Mechanism of Action

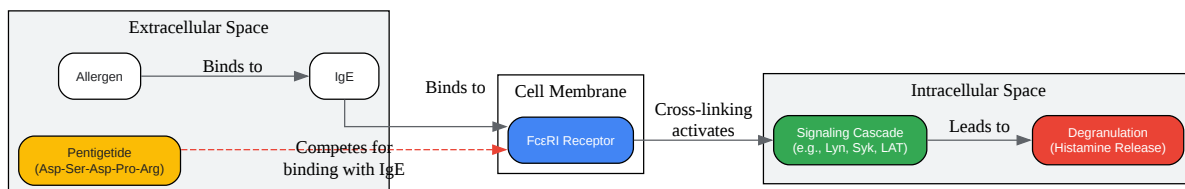
Pentigetide is primarily investigated for its role in modulating the allergic response. It is proposed to function as a competitive inhibitor of Immunoglobulin E (IgE) binding to its receptors on mast cells and basophils. By doing so, it can potentially prevent the degranulation

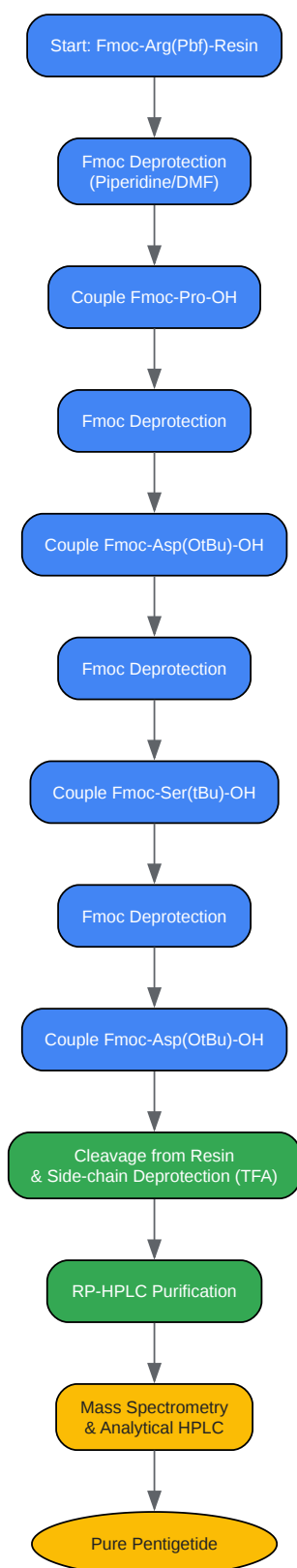
of these cells and the subsequent release of histamine and other inflammatory mediators that characterize an allergic reaction.[2][3]

However, the efficacy of this inhibition appears to be partial and cell-type dependent. One study noted that while **Pentigetide** (HEPP) could inhibit IgE binding, the effect was more pronounced on leucocytes than on a lymphoblastoid cell line, suggesting that the IgE receptors on these cells may not be identical.[4]

Signaling Pathway

The canonical pathway for IgE-mediated mast cell activation involves the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface by an allergen. This event triggers a signaling cascade that leads to degranulation. **Pentigetide** is thought to interfere with the initial step of this pathway: the binding of IgE to FcεRI.





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